3-(4-Methoxyphenyl)benzonitrile
Overview
Description
3-(4-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154197-00-9 . It has a molecular weight of 209.25 and its IUPAC name is 4’-methoxy [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)benzonitrile has been analyzed using Density Functional Theory . The InChI code for this compound is 1S/C14H11NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3 .Scientific Research Applications
Use in Synthesis of Other Compounds
- Scientific Field : Organic Chemistry
- Application Summary : “3-(4-Methoxyphenyl)benzonitrile” is used as a building block in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary depending on the target compound. Typically, it involves reactions with other organic compounds under specific conditions .
- Results or Outcomes : The outcomes also depend on the specific reactions. In general, it allows for the preparation of complex organic compounds with various functional groups .
Potential Biological Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Derivatives of “3-(4-Methoxyphenyl)benzonitrile” have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods of Application : This involves the synthesis of the derivatives and their subsequent testing in biological assays .
- Results or Outcomes : Some derivatives have shown promising results in preliminary tests, but more research is needed to confirm these findings and understand the mechanisms involved .
Fluorosolvatochromism Studies
- Scientific Field : Physical Chemistry
- Application Summary : “3-(4-Methoxyphenyl)benzonitrile” has been used in studies of fluorosolvatochromism, a phenomenon where a molecule’s fluorescence spectrum shifts depending on the polarity of the solvent .
- Methods of Application : This involves dissolving the compound in various solvents and measuring the fluorescence spectra. The shift in the emission wavelength gives information about the solvent polarity .
- Results or Outcomes : The studies found that the fluorescence quantum yield and lifetime were better correlated to the emission energy rather than any of the solvent properties .
Green Synthesis of Benzonitrile
- Scientific Field : Green Chemistry
- Application Summary : “3-(4-Methoxyphenyl)benzonitrile” has been used in a green synthesis method to produce benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
- Methods of Application : The process involves using an ionic liquid as a recycling agent, which acts as a co-solvent, catalyst, and phase separation agent .
- Results or Outcomes : The method achieved a benzaldehyde conversion and benzonitrile yield of 100% at 120 °C in 2 hours . The ionic liquid could be easily recovered and recycled after the reaction .
Benzylic Oxidations and Reductions
- Scientific Field : Organic Chemistry
- Application Summary : “3-(4-Methoxyphenyl)benzonitrile” can potentially be used in benzylic oxidation and reduction reactions .
- Methods of Application : These reactions typically involve the use of oxidizing or reducing agents under specific conditions .
- Results or Outcomes : The outcomes of these reactions can vary depending on the specific conditions and reagents used .
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKOLNFZHPFQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362697 | |
Record name | 3-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)benzonitrile | |
CAS RN |
154197-00-9 | |
Record name | 3-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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